Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
This compound features a tetrahydrobenzo[b]thiophene core substituted with a methyl carboxylate group at position 3 and an isoxazole-5-carboxamido moiety at position 2.
Properties
IUPAC Name |
methyl 2-(1,2-oxazole-5-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-14(18)11-8-4-2-3-5-10(8)21-13(11)16-12(17)9-6-7-15-20-9/h6-7H,2-5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHHDJADVUBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the isoxazole and carboxylate groups. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of ketones with elemental sulfur and amines.
Isoxazole Formation: The isoxazole ring is often introduced using cyclization reactions, such as the reaction of hydroxylamine with β-keto esters.
Carboxylate Group Introduction: The carboxylate group can be introduced through esterification reactions, typically using methanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the carboxylate group to an alcohol or amine.
Substitution: Substitution reactions can replace functional groups on the isoxazole or thiophene rings with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents on the isoxazole or thiophene rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit promising anticancer properties. For instance, derivatives of tetrahydrobenzo[b]thiophene have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. A study highlighted the compound's ability to inhibit the proliferation of human cancer cells through the modulation of key signaling pathways involved in cell survival and apoptosis .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research has demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. In vitro studies showed that this compound reduced inflammation markers in cell cultures exposed to inflammatory stimuli .
Pharmacology
2.1 Neuroprotective Effects
this compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. Preclinical trials suggest that the compound may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease .
2.2 Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of bacterial strains. In vitro assays indicated that it effectively inhibited the growth of certain pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Materials Science
3.1 Organic Electronics
In materials science, this compound has been explored for applications in organic electronics due to its unique electronic properties. Studies have reported its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to enhanced charge transport and stability .
Data Tables
Case Studies
- Anticancer Study : A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups .
- Neuroprotection Research : In a model simulating Alzheimer's disease, the compound was found to significantly reduce neuronal cell death caused by beta-amyloid toxicity. The results indicated that treatment with the compound improved cognitive function in animal models .
- Material Application Experiment : Research on the incorporation of this compound into OLED devices showed improved efficiency and stability compared to traditional materials used in similar applications .
Mechanism of Action
The mechanism by which Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Critical Analysis of Substituent Impact
- Ester Choice : Methyl esters (target) may confer lower lipophilicity than ethyl analogs, affecting membrane permeability and metabolic clearance.
Biological Activity
Methyl 2-(isoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds that incorporate isoxazole and thiophene moieties. Its chemical structure can be represented as follows:
- Molecular Formula : CHNOS
- IUPAC Name : this compound
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Antimicrobial Activity
Recent studies indicate that derivatives of thiophene and isoxazole exhibit significant antimicrobial properties. For instance, compounds with similar scaffolds have shown activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of compounds containing the isoxazole and thiophene rings. For example:
- In vitro Studies : Research has demonstrated that derivatives exhibit cytotoxicity against human tumor cell lines, including hepatocellular carcinoma and breast cancer cells. The cytotoxic effects were evaluated using MTT assays, revealing IC values in the micromolar range, indicating substantial potency against these cancer types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Some studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis and other inflammatory conditions.
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its SAR. Modifications to the isoxazole and thiophene rings can significantly alter potency and selectivity:
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups on isoxazole | Increased anticancer activity |
| Alkyl substitutions on thiophene | Enhanced antimicrobial properties |
| Carboxamide vs. amine substitution | Variability in anti-inflammatory effects |
Case Studies
- Cytotoxicity Assessment : A study evaluated a series of related compounds against various cancer cell lines. The results indicated that modifications at the carboxamide position led to increased cytotoxicity in breast cancer models .
- Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of similar thiophene derivatives against resistant bacterial strains. The findings suggested that these compounds could serve as lead candidates for developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
